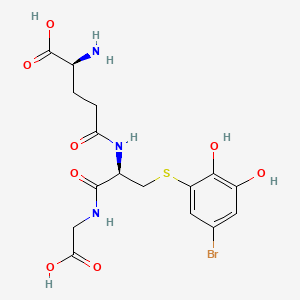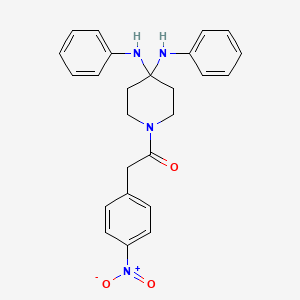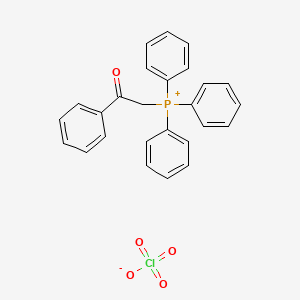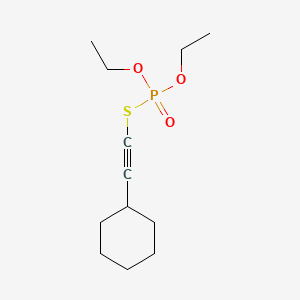
6-(Glutathion-S-yl)-4-bromocatechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Glutathion-S-yl)-4-bromocatechol is a compound formed through the conjugation of glutathione with 4-bromocatechol. This compound is part of a broader class of glutathione conjugates, which play a significant role in detoxification processes within biological systems. Glutathione conjugates are known for their ability to neutralize reactive intermediates and protect cells from oxidative damage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Glutathion-S-yl)-4-bromocatechol typically involves the reaction of 4-bromocatechol with glutathione under specific conditions. The reaction is often carried out in an aqueous medium, with the presence of a catalyst to facilitate the conjugation process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of reactants, the controlled addition of catalysts, and the monitoring of reaction parameters to ensure consistency and quality. Post-reaction, the product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 6-(Glutathion-S-yl)-4-bromocatechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the structure of the compound, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
6-(Glutathion-S-yl)-4-bromocatechol has several applications in scientific research:
Chemistry: It is used to study the mechanisms of glutathione conjugation and its role in detoxification processes.
Biology: The compound is utilized to investigate cellular responses to oxidative stress and the protective role of glutathione.
Medicine: Research on this compound contributes to understanding drug metabolism and the development of therapeutic agents that can modulate glutathione pathways.
Industry: It is used in the development of assays and analytical methods for detecting and quantifying glutathione conjugates in various samples.
作用機序
The mechanism of action of 6-(Glutathion-S-yl)-4-bromocatechol involves its interaction with cellular proteins and enzymes. The compound can modulate the activity of enzymes involved in redox reactions, thereby influencing cellular redox balance. It may also interact with specific molecular targets, such as transport proteins, to regulate their function under oxidative stress conditions.
類似化合物との比較
- Trans-3-bromo-6-(glutathion-S-yl)-cyclohexa-2,4-dien-1-ol
- Trans-4-bromo-6-(glutathion-S-yl)-cyclohexa-2,4-dien-1-ol
- 5-(Glutathion-S-yl)-α-methyldopamine
Comparison: 6-(Glutathion-S-yl)-4-bromocatechol is unique in its specific structure and the presence of a bromine atom, which can influence its reactivity and biological activity. Compared to other glutathione conjugates, it may exhibit different pharmacokinetic properties and interactions with cellular targets, making it a valuable compound for studying specific biochemical pathways and therapeutic applications.
特性
CAS番号 |
92263-88-2 |
|---|---|
分子式 |
C16H20BrN3O8S |
分子量 |
494.3 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-3-(5-bromo-2,3-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20BrN3O8S/c17-7-3-10(21)14(25)11(4-7)29-6-9(15(26)19-5-13(23)24)20-12(22)2-1-8(18)16(27)28/h3-4,8-9,21,25H,1-2,5-6,18H2,(H,19,26)(H,20,22)(H,23,24)(H,27,28)/t8-,9-/m0/s1 |
InChIキー |
RPPCNELAICWYHU-IUCAKERBSA-N |
異性体SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)Br |
正規SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)



![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
silyl](/img/structure/B14349844.png)


![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

